![molecular formula C15H22N2O3 B248287 N-(3,5-dimethoxyphenyl)-3-(1-pyrrolidinyl)propanamide](/img/structure/B248287.png)
N-(3,5-dimethoxyphenyl)-3-(1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-3-(1-pyrrolidinyl)propanamide (also known as 3,5-DMPA) is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a derivative of phenethylamine and is structurally similar to other psychoactive substances. It has been found to have significant effects on the central nervous system, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
The exact mechanism of action of 3,5-DMPA is not fully understood. However, it is believed to act primarily as a dopamine and serotonin agonist. This means that it binds to and activates these receptors, leading to increased neurotransmitter release and activity. This increased activity can have a range of effects on the central nervous system, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-DMPA are varied and complex. It has been found to have significant effects on neurotransmitter systems, including dopamine and serotonin. These effects can lead to changes in mood, cognition, and behavior. Additionally, 3,5-DMPA has been found to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3,5-DMPA in laboratory experiments is its ability to modulate neurotransmitter systems. This makes it a valuable tool for studying various neurological disorders and the underlying mechanisms. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for use in research.
However, there are also limitations to using 3,5-DMPA in laboratory experiments. One limitation is that its effects on the central nervous system are complex and not fully understood. This can make it difficult to interpret results and draw conclusions from experiments. Additionally, the use of this compound in animal experiments may raise ethical concerns due to its psychoactive properties.
Zukünftige Richtungen
There are several potential future directions for research involving 3,5-DMPA. One area of interest is the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on the central nervous system. This could lead to the development of new drugs that target specific neurotransmitter systems.
Conclusion:
In conclusion, 3,5-DMPA is a valuable tool for studying various physiological and biochemical processes. Its ability to modulate neurotransmitter systems makes it particularly useful for studying the central nervous system and the mechanisms underlying various neurological disorders. While there are limitations to using this compound in laboratory experiments, its potential applications in research make it an important area of study for the scientific community.
Synthesemethoden
The synthesis of 3,5-DMPA involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine and propanoyl chloride. This reaction results in the formation of the final product, 3,5-DMPA. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3,5-DMPA has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of the central nervous system. It has been found to have significant effects on neurotransmitter systems, particularly the dopamine and serotonin systems. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Eigenschaften
Produktname |
N-(3,5-dimethoxyphenyl)-3-(1-pyrrolidinyl)propanamide |
---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)5-8-17-6-3-4-7-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
YFYXSLCWIIYSHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.